molecular formula C₁₆H₁₈ClNO₂ B1145978 (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride CAS No. 332062-03-0

(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride

Cat. No. B1145978
M. Wt: 291.77
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is a compound that has garnered attention in scientific research due to its pharmacological potential and unique chemical structure. While specific research directly on this compound is scarce, insights can be drawn from studies on structurally related β-substituted γ-aminobutyric acid derivatives, which include compounds like Phenibut and Baclofen, known for their nootropic and myorelaxant properties, respectively (Vasil'eva et al., 2016).

Synthesis Analysis

The synthesis of β-substituted γ-aminobutyric acid derivatives, analogous to (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, typically involves complex chemical processes. For example, Vasil'eva et al. (2016) describe the synthesis of 3,4-disubstituted aminobutyric acids through acid hydrolysis of oxopyrrolidinecarboxylic acids. This method is noted for its experimental simplicity and satisfactory yields, highlighting a potential pathway for synthesizing (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of related compounds, such as the derivatives of 4-amino-3-phenylbutanoic acid, involves amino and carboxy terminal groups. These groups play crucial roles in the compound's reactivity and the formation of derivatives, as explored by Putis et al. (2008) in their work on tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Such analyses can inform the understanding of the molecular structure of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride.

Chemical Reactions and Properties

The chemical reactions and properties of β-substituted γ-aminobutyric acid derivatives often involve the functionalization of amino and carboxy groups. For instance, the conversion of 4-amino-3-phenylbutanoic acid into tetrazol-1-yl derivatives through reaction with triethyl orthoformate and sodium azide in acetic acid (Putis et al., 2008) exemplifies the type of chemical transformations relevant to (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride.

Physical Properties Analysis

While specific details on the physical properties of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride are not provided in the cited literature, the properties of structurally similar compounds, such as solubility, melting points, and crystalline structure, can offer valuable insights. For example, the physical characteristics of amino acids and their derivatives are crucial for understanding their behavior in biological systems and potential applications in pharmaceutical development.

Chemical Properties Analysis

The chemical properties of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride, including reactivity, stability, and interaction with other compounds, can be inferred from studies on related substances. Research on the synthesis and reactivity of β-substituted γ-aminobutyric acid derivatives provides a foundation for understanding the chemical nature and potential applications of (R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride.

Scientific Research Applications

Chemical Reactivity and Derivative Synthesis

The molecule's terminal amino and carboxy groups allow for the synthesis of tetrazole-containing derivatives. For instance, the terminal amino group can be replaced by a tetrazol-1-yl fragment, resulting in compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate. These derivatives are produced in notable yields, highlighting the molecule's potential in synthesizing pharmacologically relevant compounds (Putis, Shuvalova, & Ostrovskii, 2008).

Pharmacological Properties and Derivative Synthesis

The molecule serves as a precursor for β-substituted γ-aminobutyric acid derivatives, which exhibit high pharmacological activity. Certain derivatives like Phenibut and Baclofen, derived from 4-amino-3phenylbutanoic acid hydrochloride, are utilized as nootropic agents and myorelaxants respectively. This highlights the molecule's significance in medicinal chemistry and drug development (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Enantiomeric Resolution and Pharmacological Activity

The molecule's enantiomers have been successfully resolved, and their pharmacological activities have been determined. The R(+) enantiomer, in particular, was found to be significantly more effective than the S(-) enantiomer, indicating the molecule's stereospecific activity and its importance in chiral drug development (Witczuk, Khaunina, & Kupryszewski, 1980).

Substrate Stereospecificity in Enzymatic Reactions

The molecule's enantiomers exhibit substrate and inhibitory properties in enzymatic reactions, particularly in relation to gamma-aminobutyric acid aminotransferase. This indicates the potential application of the molecule in biochemical studies related to neurotransmission and metabolic pathways (Silverman, Invergo, Levy, & Andrew, 1987).

Safety And Hazards

The safety and hazards of this compound would depend on its specific properties. Generally, handling any chemical compound requires appropriate safety measures, including the use of personal protective equipment .

Future Directions

The future directions for this compound would depend on its applications. If it has unique biological activity, it could be further developed as a pharmaceutical compound. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .

properties

IUPAC Name

(3R)-3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYYHHGRCZYCAA-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride

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